molecular formula C19H18N2O5S2 B2383816 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide CAS No. 941972-52-7

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

Cat. No. B2383816
CAS RN: 941972-52-7
M. Wt: 418.48
InChI Key: JVRCKDFXOLJNQP-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research has explored the structure-activity relationships of similar compounds to improve metabolic stability in drug design. One study investigated various heterocyclic analogues to reduce metabolic deacetylation, a common issue with certain drug candidates, showing that modifications could maintain in vitro potency and in vivo efficacy (Stec et al., 2011).

Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity. Notably, some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these chemical structures (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of benzothiazole derivatives have also been a significant area of study. For instance, certain synthesized compounds showed good activity against a variety of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Agravat, 2007).

Enzyme Inhibition for Therapeutic Applications

Some studies have focused on the enzyme inhibitory potential of benzothiazole sulfonamides, targeting enzymes like α-glucosidase and acetylcholinesterase. These compounds were evaluated for their therapeutic potential in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Antioxidant Properties

The antioxidant properties of benzothiazole derivatives have been examined, with certain compounds showing the ability to scavenge free radicals effectively. This property is crucial for developing therapies to mitigate oxidative stress-related conditions (Koppireddi et al., 2013).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-2-28(23,24)13-5-3-12(4-6-13)9-18(22)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRCKDFXOLJNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

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